![molecular formula C17H19NO3 B4746613 1,1'-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone CAS No. 112086-82-5](/img/structure/B4746613.png)
1,1'-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
描述
1,1'-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, commonly known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. MDPV is a designer drug that is structurally similar to other cathinones such as methcathinone and mephedrone. It was first synthesized in the 1960s and has gained popularity in recent years due to its psychoactive effects.
作用机制
MDPV acts as a reuptake inhibitor for dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. It has been shown to have a higher affinity for these transporters than other cathinones, leading to its potent psychoactive effects.
Biochemical and Physiological Effects:
MDPV has been found to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction and muscle tension. These effects can lead to a number of adverse health outcomes, including cardiovascular problems, seizures, and even death.
实验室实验的优点和局限性
MDPV has been used extensively in laboratory experiments to study its psychoactive effects and its mechanism of action. Its high potency and selectivity for dopamine and norepinephrine transporters make it a useful tool for studying these neurotransmitters. However, its potential for abuse and adverse health effects limit its use in laboratory experiments.
未来方向
There are a number of future directions for research on MDPV. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. MDPV has been found to improve cognitive function in animal studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new cathinone derivatives with improved selectivity and potency for dopamine and norepinephrine transporters. These compounds could have potential applications in the treatment of a variety of neurological and psychiatric disorders.
科学研究应用
MDPV has been extensively studied for its psychoactive effects and has been found to act as a potent stimulant. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, alertness, and euphoria. MDPV has also been found to have anxiogenic effects, leading to increased anxiety and paranoia.
属性
IUPAC Name |
1-[4-acetyl-1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-10-16(12(3)19)17(13(4)20)11(2)18(10)14-6-8-15(21-5)9-7-14/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKYZOSOKCWHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)OC)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149860 | |
| Record name | Ethanone, 1-(4-acetyl-1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112086-82-5 | |
| Record name | Ethanone, 1-(4-acetyl-1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112086825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-acetyl-1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




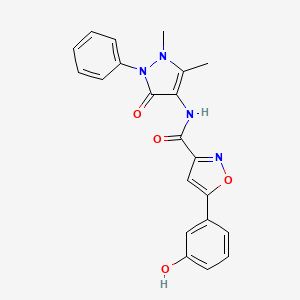
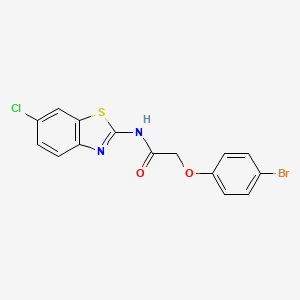
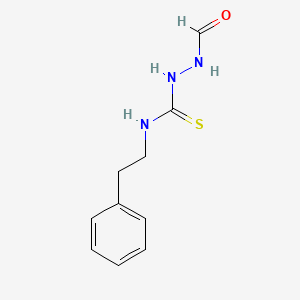
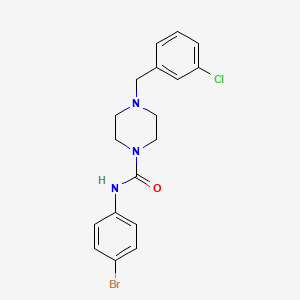
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-propanamine hydrochloride](/img/structure/B4746558.png)
![methyl 3-[2-(benzylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4746562.png)
![ethyl 1-({[3-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4746574.png)
![N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4746584.png)
![ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4746588.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4746594.png)
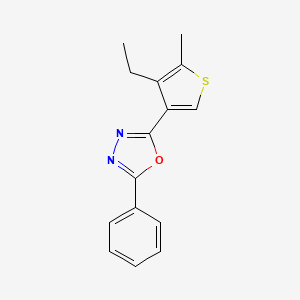
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B4746618.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4746634.png)